molecular formula C19H20N6O7 B8661476 4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate CAS No. 88091-69-4

4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate

Cat. No.: B8661476
CAS No.: 88091-69-4
M. Wt: 444.4 g/mol
InChI Key: LHTJNTWNVBJZAL-RRFJBIMHSA-N
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Description

Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The nitro group and aromatic rings play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its combination of a nucleoside backbone with a nitrophenyl ethoxy carbonyl group.

Properties

CAS No.

88091-69-4

Molecular Formula

C19H20N6O7

Molecular Weight

444.4 g/mol

IUPAC Name

2-(4-nitrophenyl)ethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate

InChI

InChI=1S/C19H20N6O7/c26-8-14-13(27)7-15(32-14)24-10-22-16-17(20-9-21-18(16)24)23-19(28)31-6-5-11-1-3-12(4-2-11)25(29)30/h1-4,9-10,13-15,26-27H,5-8H2,(H,20,21,23,28)/t13-,14+,15+/m0/s1

InChI Key

LHTJNTWNVBJZAL-RRFJBIMHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O

Origin of Product

United States

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